Although detailed structural analysis of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane is not provided in the abstracts, information from related compounds suggests some structural features. For example, in 3,9-Bis(pyridin-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane [], the two 1,3-dioxane rings connected to the spiro-carbon adopt chair conformations. This information suggests that the diazaspiro[5.5]undecane core in 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane might exhibit similar conformational preferences, influencing its interactions with biological targets.
The provided abstracts primarily focus on derivatives of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane rather than the compound itself. These derivatives have shown potential applications in medicinal chemistry, particularly in developing therapeutic agents targeting specific receptors. One example is the compound ELN441958 [], which acts as a bradykinin B1 receptor antagonist and demonstrates potential in managing inflammatory pain. These applications highlight the versatility of the 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane scaffold for developing biologically active compounds.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7